

The Structural Biology of the BLT1 Receptor: An In-depth Technical Guide

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Abstract

The leukotriene B4 receptor 1 (BLT1) is a high-affinity G protein-coupled receptor (GPCR) for the potent inflammatory mediator leukotriene B4 (LTB4). Its activation on immune cells plays a pivotal role in orchestrating inflammatory responses, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides a comprehensive overview of the structural biology of the BLT1 receptor, detailing its molecular architecture, activation mechanism, and downstream signaling pathways. We present a compilation of quantitative data from binding and functional assays, detailed experimental methodologies for its structural and functional characterization, and visual representations of key biological processes to serve as a resource for researchers in the field.

Introduction

Leukotriene B4 (LTB4) is a lipid mediator derived from arachidonic acid that acts as a potent chemoattractant for leukocytes, including neutrophils, monocytes, and T cells.[1] It exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, BLT1.[2] The LTB4/BLT1 signaling axis is implicated in the pathophysiology of numerous inflammatory conditions such as asthma, rheumatoid arthritis, and atherosclerosis.[3][4] Consequently, a detailed understanding of the structural and functional characteristics of the BLT1 receptor is paramount for the rational design of novel therapeutics.

Recent breakthroughs in structural biology, particularly in cryogenic electron microscopy (cryo-EM) and X-ray crystallography, have provided unprecedented insights into the molecular architecture of the BLT1 receptor. This guide synthesizes these findings, offering a detailed examination of the receptor's structure in both active and inactive states, the molecular determinants of ligand recognition, and the conformational changes that lead to G protein coupling and signal transduction.

Molecular Structure of the BLT1 Receptor

The BLT1 receptor is a class A GPCR characterized by a canonical seven-transmembrane (7TM) helical bundle connected by intracellular (ICL) and extracellular (ECL) loops. High-resolution structures have been determined for the human BLT1 receptor in complex with its endogenous agonist LTB4 and coupled to a Gi protein, as well as in complex with various antagonists.

Cryo-EM Structure of the Active LTB4-Bound BLT1-Gi Complex

A significant breakthrough in understanding BLT1 receptor activation came with the determination of the cryo-EM structure of the human BLT1 in complex with LTB4 and a heterotrimeric Gi protein at a resolution of 2.91 Å.^{[4][5]} This structure revealed the precise binding mode of LTB4 and the conformational changes that accompany receptor activation and G protein engagement.

Key Structural Features:

- **Ligand Binding Pocket:** LTB4 binds in a hydrophobic pocket formed by residues from transmembrane helices (TMs) 2, 3, 6, and 7.^[4] A hydrogen-bond network involving water molecules and key polar residues within the pocket is crucial for LTB4 binding.^[4]
- **Activation Mechanism:** Upon LTB4 binding, a downward displacement of residues M1013.36 and I2717.39 occurs, leading to the unlocking of an "ionic lock" in the lower part of the binding pocket. This conformational change is a key step in receptor activation.^[4]
- **G Protein Interface:** The active conformation of BLT1 features an outward movement of the intracellular ends of TM5 and TM6, creating a cavity for the C-terminus of the G α i subunit to

bind.[6]

Crystal Structures of Antagonist-Bound BLT1

Crystal structures of the BLT1 receptor in complex with antagonists, such as BIIL260 and MK-D-046, have provided valuable insights into the inactive state of the receptor and the mechanisms of antagonism.[7] These structures reveal how antagonists occupy the ligand-binding pocket and stabilize the receptor in a conformation that is incompatible with G protein coupling. The benzamidine moiety of BIIL260, for instance, occupies the sodium ion and water locations, interacting with D662.50 to fix the receptor in an inactive state.[7]

Quantitative Data on Ligand Binding and Function

The pharmacological characterization of the BLT1 receptor has been a focus of numerous studies. The following tables summarize key quantitative data for the binding affinities and functional potencies of selected ligands.

Ligand	Receptor Species	Assay Type	Parameter	Value	Reference(s)
[3H]LTB4	Guinea Pig	Saturation Binding	Kd	0.5 nM	[7]
LTB4	Human	Calcium Mobilization	EC50	1.17 nM	[8]
LTB4	Human	Calcium Mobilization	EC50	0.2 nM	[9]
BIIL260	Guinea Pig	Competition Binding	Ki	22 nM	[7]
U75302	Human	Functional Antagonism	IC50	~1 μ M	[10]

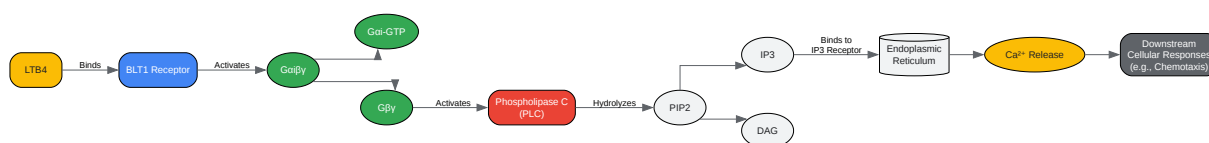
Note: The reported values can vary depending on the experimental conditions and cell system used.

BLT1 Receptor Signaling Pathways

Activation of the BLT1 receptor by LTB₄ initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (G_{i/o}).

Gi-Mediated Signaling

The canonical signaling pathway for BLT1 involves the activation of a heterotrimeric G_i protein.



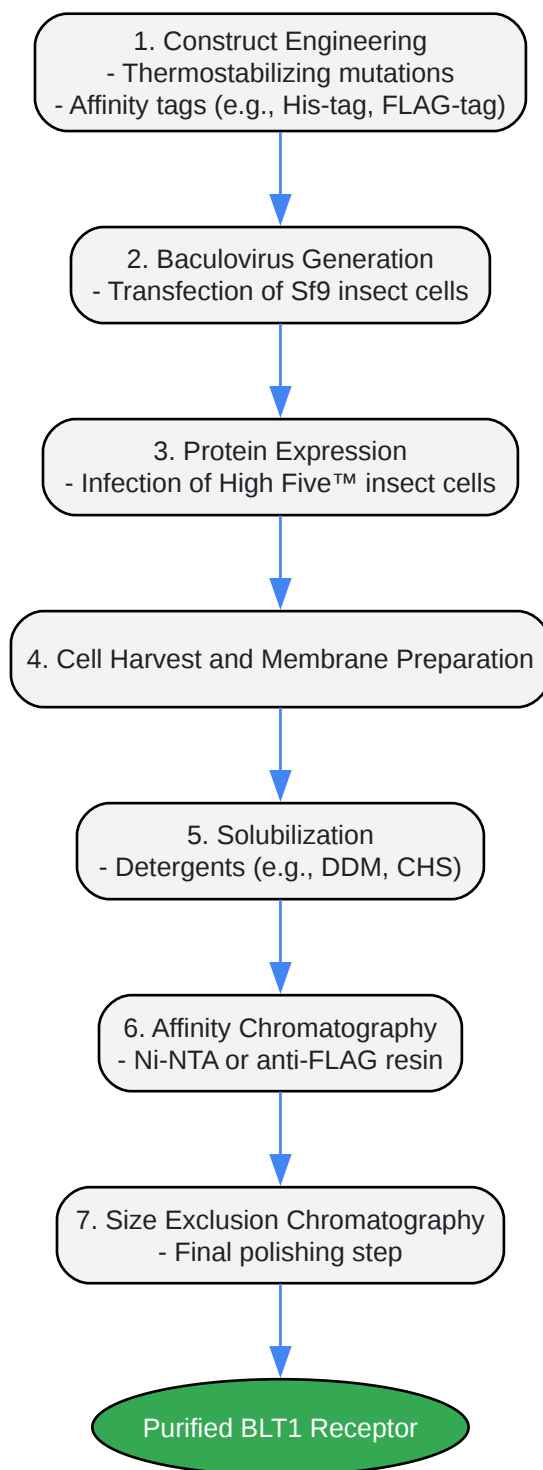
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BLT1 G_i-Mediated Signaling Pathway

Upon LTB₄ binding, the BLT1 receptor catalyzes the exchange of GDP for GTP on the G_α subunit, leading to the dissociation of the G protein into G_α-GTP and G_{βγ} subunits. The G_{βγ} dimer then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a key signal for various cellular responses, including chemotaxis and degranulation.[9]

Protein Kinase C (PKC) and ERK1/2 Signaling

The BLT1 receptor also modulates other important signaling pathways, including the Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) 1/2 pathways.



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